molecular formula C26H34O8 B026381 6-hydroxy-3-(5-hydroxy-2-methoxycarbonyl-3-pentylphenoxy)-4-methoxy-2-pentylbenzoic acid CAS No. 101910-69-4

6-hydroxy-3-(5-hydroxy-2-methoxycarbonyl-3-pentylphenoxy)-4-methoxy-2-pentylbenzoic acid

Cat. No.: B026381
CAS No.: 101910-69-4
M. Wt: 474.5 g/mol
InChI Key: FVGIGMWEANQQSW-UHFFFAOYSA-N
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Scientific Research Applications

Epiphorellic acid 1 has a wide range of scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions: Epiphorellic acid 1 can be synthesized through a biomimetic approach involving a Smiles rearrangement of a precursor meta-depside . The key steps in the synthesis include:

  • Formation of the precursor meta-depside.
  • Smiles rearrangement to yield the diphenyl ether structure.
  • Final purification and characterization of the product.

Industrial Production Methods: While there is limited information on the industrial production of epiphorellic acid 1, the synthesis typically involves standard organic synthesis techniques and purification methods such as chromatography .

Chemical Reactions Analysis

Types of Reactions: Epiphorellic acid 1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Epiphorellic acid 1 is unique among similar compounds due to its specific diphenyl ether structure and biological activities. Similar compounds include:

Properties

CAS No.

101910-69-4

Molecular Formula

C26H34O8

Molecular Weight

474.5 g/mol

IUPAC Name

6-hydroxy-3-(5-hydroxy-2-methoxycarbonyl-3-pentylphenoxy)-4-methoxy-2-pentylbenzoic acid

InChI

InChI=1S/C26H34O8/c1-5-7-9-11-16-13-17(27)14-20(22(16)26(31)33-4)34-24-18(12-10-8-6-2)23(25(29)30)19(28)15-21(24)32-3/h13-15,27-28H,5-12H2,1-4H3,(H,29,30)

InChI Key

FVGIGMWEANQQSW-UHFFFAOYSA-N

SMILES

CCCCCC1=C(C(=CC(=C1)O)OC2=C(C=C(C(=C2CCCCC)C(=O)O)O)OC)C(=O)OC

Canonical SMILES

CCCCCC1=C(C(=CC(=C1)O)OC2=C(C=C(C(=C2CCCCC)C(=O)O)O)OC)C(=O)OC

101910-69-4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-hydroxy-3-(5-hydroxy-2-methoxycarbonyl-3-pentylphenoxy)-4-methoxy-2-pentylbenzoic acid
Reactant of Route 2
Reactant of Route 2
6-hydroxy-3-(5-hydroxy-2-methoxycarbonyl-3-pentylphenoxy)-4-methoxy-2-pentylbenzoic acid
Reactant of Route 3
Reactant of Route 3
6-hydroxy-3-(5-hydroxy-2-methoxycarbonyl-3-pentylphenoxy)-4-methoxy-2-pentylbenzoic acid
Reactant of Route 4
6-hydroxy-3-(5-hydroxy-2-methoxycarbonyl-3-pentylphenoxy)-4-methoxy-2-pentylbenzoic acid
Reactant of Route 5
6-hydroxy-3-(5-hydroxy-2-methoxycarbonyl-3-pentylphenoxy)-4-methoxy-2-pentylbenzoic acid
Reactant of Route 6
6-hydroxy-3-(5-hydroxy-2-methoxycarbonyl-3-pentylphenoxy)-4-methoxy-2-pentylbenzoic acid

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